7-Bromo-2,6-dimethyl-indazole
Overview
Description
7-Bromo-2,6-dimethyl-indazole is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and methyl groups at the 2nd and 6th positions makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,6-dimethyl-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-4,6-dimethylphenylhydrazine with a suitable carbonyl compound, followed by cyclization to form the indazole ring . The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent-free conditions and green chemistry approaches are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,6-dimethyl-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
7-Bromo-2,6-dimethyl-indazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2,6-dimethyl-indazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
2,6-Dimethyl-indazole: Lacks the bromine atom, leading to different reactivity and biological activity.
7-Chloro-2,6-dimethyl-indazole: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.
Uniqueness: The presence of the bromine atom at the 7th position in 7-Bromo-2,6-dimethyl-indazole makes it unique compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows for diverse chemical reactions and applications in medicinal chemistry, biology, and material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
Properties
IUPAC Name |
7-bromo-2,6-dimethylindazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-4-7-5-12(2)11-9(7)8(6)10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRFFVFJPWCARB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NN(C=C2C=C1)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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